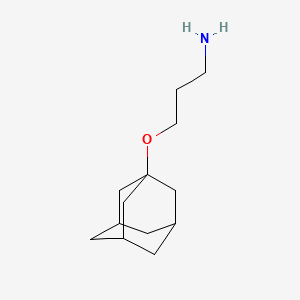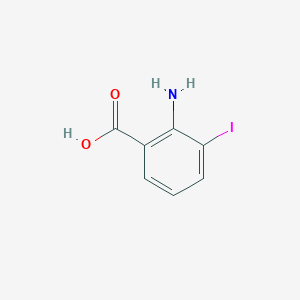
3-(1-Adamantyloxy)propan-1-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-(1-Adamantyloxy)propan-1-amine involves several key steps, including the reaction of 3-(adamantan-1-yl)propan-1-amine with appropriate reagents to introduce the desired functional groups. Pitushkin et al. (2023) reported the synthesis of a related compound, 1-(3-isoselenocyanatopropyl)adamantane, via a two-stage reaction, indicating the versatility of adamantane derivatives in synthetic chemistry (Pitushkin, Burmistrov, & Butov, 2023).
Molecular Structure Analysis
Adamantane derivatives, including 3-(1-Adamantyloxy)propan-1-amine, often exhibit interesting molecular structures due to the rigid, cage-like framework of the adamantane moiety. El-Emam et al. (2020) explored the crystallographic and Quantum Theory of Atoms in Molecules (QTAIM) analysis of adamantane-1,3,4-thiadiazole hybrids, highlighting the diverse noncovalent interactions and molecular orientations facilitated by the adamantane structure (El-Emam et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of 3-(1-Adamantyloxy)propan-1-amine is influenced by its functional groups and adamantane core. Makarova et al. (2002) discussed the Favorskii rearrangement in the reaction of 3-(1-adamantyl)-1-chloro-2-propanone with amines, yielding N,N-disubstituted amides, which showcases the compound's versatility in undergoing chemical transformations (Makarova, Moiseev, & Zemtsova, 2002).
Physical Properties Analysis
The physical properties of 3-(1-Adamantyloxy)propan-1-amine, such as melting point, boiling point, and solubility, are crucial for its handling and application in different domains. However, specific studies focusing on the comprehensive physical properties analysis of this compound are limited in the literature provided.
Chemical Properties Analysis
The chemical properties of 3-(1-Adamantyloxy)propan-1-amine, including acidity, basicity, reactivity with other chemical agents, and stability under various conditions, are essential for its functionalization and application in chemical synthesis. The synthesis and properties of N-substituted aminofuroxans in the adamantane series, as discussed by Kalinina et al. (1988), provide insights into the chemical versatility and reactivity patterns of adamantane derivatives (Kalinina, Moiseev, & Pavskii, 1988).
Wissenschaftliche Forschungsanwendungen
Proteomikforschung
3-(1-Adamantyloxy)propan-1-amin: wird in der Proteomik eingesetzt, die sich mit der umfassenden Untersuchung von Proteinen, ihren Strukturen und Funktionen befasst. Die Verbindung wird zum Sondieren von Protein-Wechselwirkungen und -dynamik verwendet, da sie aufgrund ihrer Fähigkeit, stabile Komplexe mit verschiedenen Biomolekülen zu bilden, eingesetzt werden kann .
Organische Synthese
In der organischen Chemie dient diese Verbindung als Baustein für die Synthese komplexerer Moleküle. Ihr Adamantan-Rest ist besonders wertvoll aufgrund seiner Stabilität und seines Vorkommens in Medikamenten, die auf virale Proteine und Rezeptoren des zentralen Nervensystems abzielen .
Medizinische Chemie
Forscher in der medizinischen Chemie erforschen die Verwendung von This compound für die Entwicklung neuer Therapeutika. Seine Struktur ist entscheidend für die Gestaltung von Molekülen mit potenziellen antiviralen und psychopharmakologischen Aktivitäten .
Katalyse
Die Verbindung ist an der Katalyseforschung beteiligt, insbesondere bei Reaktionen, die die Einführung einer Adamantangruppe erfordern. Dies kann die Stabilität und Wirksamkeit von Katalysatoren, die in verschiedenen chemischen Reaktionen verwendet werden, verbessern .
Materialwissenschaften
In den Materialwissenschaften kann This compound verwendet werden, um die Oberflächeneigenschaften von Materialien zu modifizieren, indem ihnen aufgrund der Robustheit der Adamantanstruktur eine erhöhte Beständigkeit gegen aggressive Chemikalien und Temperaturen verliehen wird .
Nanotechnologie
Die einzigartige Struktur von This compound macht sie für Anwendungen in der Nanotechnologie geeignet, bei denen sie verwendet werden kann, um neuartige Nanostrukturen mit bestimmten Funktionalitäten zu erzeugen oder Nanopartikel in einer gewünschten Konfiguration zu stabilisieren .
Biochemie
In der Biochemie wird die Verbindung verwendet, um Enzym-Substrat-Wechselwirkungen zu untersuchen. Ihre Fähigkeit, bestimmte biologische Moleküle nachzuahmen, ermöglicht es Forschern, die Mechanismen der Enzymwirkung und -hemmung zu untersuchen .
Neuropharmakologie
Schließlich ist This compound in der Neuropharmakologie von Interesse, da es das Potenzial hat, Neurotransmittersysteme zu modulieren, was zu neuen Behandlungen für neurologische Erkrankungen führen könnte .
Eigenschaften
IUPAC Name |
3-(1-adamantyloxy)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c14-2-1-3-15-13-7-10-4-11(8-13)6-12(5-10)9-13/h10-12H,1-9,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOSBDGGTOQGBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80307625 |
Source


|
| Record name | 3-(1-adamantyloxy)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80307625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21624-07-7 |
Source


|
| Record name | 21624-07-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193498 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(1-adamantyloxy)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80307625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile](/img/structure/B1267753.png)




![Bicyclo[4.1.0]heptan-2-one](/img/structure/B1267762.png)





![2-[(2-Hydroxyethyl)sulfanyl]benzoic acid](/img/structure/B1267774.png)
